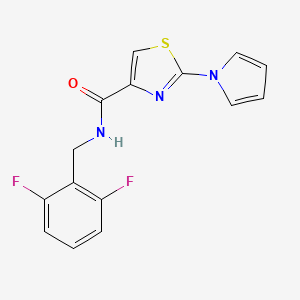

N-(2,6-difluorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,6-difluorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, commonly known as DFB, is a synthetic compound that has been widely studied for its potential therapeutic applications. DFB belongs to the class of thiazole-containing molecules and has been found to exhibit potent biological activity.

Applications De Recherche Scientifique

Optoelectronic and Photochemical Applications

One study explores thiazolothiazole fluorophores, which exhibit strong fluorescence and reversible electrochromism. These materials demonstrate significant potential for multifunctional optoelectronic applications, electron transfer sensing, and photochemical uses due to their strong blue fluorescence and distinctive yellow to dark blue reversible electrochromism at low reduction potentials. The structural rigidity of these compounds, allowing for planar alkylated pyridinium groups, strongly influences their electrochemical properties and enhances singlet quantum yield and fluorescence lifetimes (Woodward et al., 2017).

Antimicrobial Activity

Another research avenue is the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB, a protein essential for bacterial DNA replication. These compounds, synthesized from aryl thioamides, show promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating potential as antituberculosis agents. One compound, in particular, displayed significant in vitro activity, highlighting the therapeutic potential of these analogues (Jeankumar et al., 2013).

Novel Material Synthesis

Research into novel magnetic nanoadsorbents for the removal of heavy metals from industrial wastes has led to the development of magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbents. These materials demonstrate high adsorption capacities for Zn2+ and Cd2+, offering a practical solution for the removal of these ions from industrial effluents. Their stability, reusability, and easy separation make them attractive for environmental remediation applications (Zargoosh et al., 2015).

Propriétés

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3OS/c16-11-4-3-5-12(17)10(11)8-18-14(21)13-9-22-15(19-13)20-6-1-2-7-20/h1-7,9H,8H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYANHIMXZFMDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)

![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)

![6-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2405860.png)

![6-Ethyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405862.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405863.png)